molecular formula C21H28N2O2 B1391254 N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide CAS No. 1020057-85-5

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

Cat. No.: B1391254
CAS No.: 1020057-85-5
M. Wt: 340.5 g/mol
InChI Key: ARKLNIGSVSKJFK-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 4-heptyloxybenzoyl chloride.

    Reaction: The 4-amino-2-methylbenzoic acid is reacted with 4-heptyloxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkoxy-substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and heptyloxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a heptyloxy group.

    N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is unique due to the presence of the heptyloxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs with shorter alkoxy chains.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKLNIGSVSKJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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